molecular formula C13H11N3O2 B1583665 Benzaldehyde 4-nitrophenylhydrazone CAS No. 3078-09-9

Benzaldehyde 4-nitrophenylhydrazone

Cat. No. B1583665
CAS RN: 3078-09-9
M. Wt: 241.24 g/mol
InChI Key: NOIFWEYOLLHIMW-UHFFFAOYSA-N
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Description

Benzaldehyde 4-nitrophenylhydrazone is a chemical compound with the linear formula C13H11N3O2 . It has a molecular weight of 241.252 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Benzaldehyde 4-nitrophenylhydrazone is represented by the linear formula C13H11N3O2 . The compound is essentially planar .


Physical And Chemical Properties Analysis

Benzaldehyde 4-nitrophenylhydrazone is a solid at 20 degrees Celsius . It has a melting point ranging from 193.0 to 197.0 degrees Celsius . The compound should be stored under inert gas .

Scientific Research Applications

Enzymatic Production of Benzaldehyde

  • Scientific Field: Biochemistry and Biotechnology .
  • Summary of the Application: Benzaldehyde 4-nitrophenylhydrazone is used in the enzymatic production of benzaldehyde from l-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry .
  • Methods of Application or Experimental Procedures: Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . The enzymatic reactions proceed simultaneously under aerobic conditions .
  • Results or Outcomes: A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type. Furthermore, the mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% (wild type, 37%) .

Chemical Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: Benzaldehyde 4-nitrophenylhydrazone is used as a building block in organic synthesis . It is used in the synthesis of various complex molecules .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target molecule. Generally, it involves reactions under controlled conditions with other organic compounds .
  • Results or Outcomes: The outcomes also depend on the specific synthesis pathway. The product could be a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, pigments, and fine chemicals .

Pharmaceuticals

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: Benzaldehyde 4-nitrophenylhydrazone can be used in the synthesis of pharmaceutical compounds .
  • Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the target pharmaceutical compound. It generally involves controlled reactions with other organic compounds .
  • Results or Outcomes: The outcomes also depend on the specific synthesis pathway. The product could be a variety of pharmaceutical compounds .

Safety And Hazards

Benzaldehyde 4-nitrophenylhydrazone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As for future directions, Benzaldehyde 4-nitrophenylhydrazone is currently provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s potential for future applications would depend on the outcomes of these research studies.

properties

IUPAC Name

N-[(E)-benzylideneamino]-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIFWEYOLLHIMW-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzaldehyde 4-nitrophenylhydrazone

CAS RN

3078-09-9, 33786-33-3
Record name Benzaldehyde 4-nitrophenylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-(4-nitrophenyl)hydrazone
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde p-nitrophenylhydrazone
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzylidene-2-(4-nitrophenyl)hydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzaldehyde 4-nitrophenylhydrazone
Reactant of Route 2
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Benzaldehyde 4-nitrophenylhydrazone
Reactant of Route 3
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Benzaldehyde 4-nitrophenylhydrazone

Citations

For This Compound
59
Citations
B Vickery, GR Willey, MGB Drew - Acta Crystallographica Section C …, 1985 - scripts.iucr.org
… , C 13 H 12 N 2 (1), and (E)-benzaldehyde 4'-nitrophenylhydrazone, C 13 H 11 N 3 O 2 (2) … (1), and (E)-Benzaldehyde 4'-Nitrophenylhydrazone, ClaHllN302 (2) BY BRIAN VICKERYt …
Number of citations: 23 scripts.iucr.org
M Saravanan, SA Rajasekar - Optical Materials, 2016 - Elsevier
The crystals (benzaldehyde 4-nitro phenyl hydrazone (BPH)) appropriate for NLO appliance were grown by the slow cooling method. The solubility and metastable zone width …
Number of citations: 23 www.sciencedirect.com
JL Wardell, JMS Skakle, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
… It is of interest to compare the structures reported here with those of the analogous compounds benzaldehyde 4-nitrophenylhydrazone, (III) (Vickery et al., 1985), and benzaldehyde 2-…
Number of citations: 4 scripts.iucr.org
C Serbutoviez, C Bosshard, G Knoepfle… - Chemistry of …, 1995 - ACS Publications
… The behavior of the UV-vis absorption of 4-(dimethylamino)benzaldehyde-4-nitrophenylhydrazone (1) in various polar and nonpolar solvents is shown in Figure 4. A shift of more …
Number of citations: 146 pubs.acs.org
F Shirini, M Mamaghani, F Parsa… - Bulletin of the Korean …, 2002 - researchgate.net
Regeneration of carbonyl compounds from stable and readily prepared oximes, hydrazones and semicabazones has received a considerable attention in recent years. 1-4 Since many …
Number of citations: 10 www.researchgate.net
JY Seo, SH Lee, M Jazbinsek, H Yun… - Crystal growth & …, 2012 - ACS Publications
… (9-12) SM-NPH(4-(methylthio)benzaldehyde-4-nitrophenylhydrazone) crystals show head-to… SB-NPH crystals (4-(phenylthio)benzaldehyde-4-nitrophenylhydrazone) show simultaneous …
Number of citations: 12 pubs.acs.org
W Huang, Y Li, H Lin, H Lin - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
Two novel highly sensitive colorimetric acetate anion receptors: 4-phenylazo-2-hydroxy-benzaldehyde 4-nitrophenylhydrazone (1) and 4-phenylazo-2-hydroxy-benzaldehyde 2,4-…
Number of citations: 27 www.sciencedirect.com
I Kminek, D Diskočilová, J Straka, S Nešpůrek - Polymer Bulletin, 1995 - Springer
… spectrum assigned by means of 1 D and 2 D 1H and 13C NMR spectra of PFSN, and on their relations to the spectra of poly(4-formylstyrene), benzaldehyde 4-nitrophenylhydrazone …
Number of citations: 1 link.springer.com
G Condorelli, LL Costanzo, S Giuffrida, S Pistarà - 1975 - degruyter.com
… experiments of sensitizer phosphorescence by benzaldehyde 4-nitrophenylhydrazone substrate. … of the benzophenone phosphorescence by benzaldehyde 4-nitrophenylhydrazone …
Number of citations: 3 www.degruyter.com
S Ma, X Lu, J Song, L Liu, W Peng, J Zhou, Z Yu… - Langmuir, 1995 - ACS Publications
The aggregation behavior of the phenylhydrazone dye [(4-octadecyloxy) benzaldehyde]-4'-nitrophenylhydrazone (PD) and hemicyanine dye (E)-IV-docosyl-4-[2-(4-(diethylamino) …
Number of citations: 11 pubs.acs.org

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